Superior V1a Receptor Binding Affinity Relative to Structural Analogs and Non-Peptide Antagonists
The target compound exhibits an anti-V1a pA2 value of 8.69 in rat vasopressor assays, which exceeds the pA2 range of 8.23–8.63 observed for six phenolic-containing structural analogs in the same study [1]. Its V1a receptor inhibition constant (Ki) of 0.4–1.0 nM [1] also compares favorably to the non-peptide V1a antagonist SR49059, which has a reported Ki of 1.4 nM .
| Evidence Dimension | V1a receptor antagonism potency (pA2) and binding affinity (Ki) |
|---|---|
| Target Compound Data | pA2 = 8.69; Ki = 0.4–1.0 nM |
| Comparator Or Baseline | Six phenolic analogs: pA2 range 8.23–8.63; SR49059: Ki = 1.4 nM |
| Quantified Difference | ΔpA2 = 0.06–0.46 units; ΔKi ≈ 0.4–1.0 nM lower (2- to 3.5-fold higher affinity) |
| Conditions | In vitro rat hepatic V1a receptor binding assays and in vivo rat vasopressor assays [1]; SR49059 binding to human V1a receptors . |
Why This Matters
Higher pA2 and lower Ki translate directly to greater assay sensitivity and lower compound consumption per experiment, improving cost efficiency and data quality in V1a receptor studies.
- [1] Manning M, Bankowski K, Barberis C, Jard S, Elands J, Chan WY. Novel approach to the design of synthetic radioiodinated linear V1A receptor antagonists of vasopressin. Int J Pept Protein Res. 1992 Sep-Oct;40(3-4):261-7. doi: 10.1111/j.1399-3011.1992.tb00300.x. View Source
